1-Formylpiperidine-4-carboxamide: A Technical Guide to Chemical Properties, Synthesis, and Pharmaceutical Applications
1-Formylpiperidine-4-carboxamide: A Technical Guide to Chemical Properties, Synthesis, and Pharmaceutical Applications
As modern drug discovery pivots toward highly functionalized, polar scaffolds to improve aqueous solubility and target binding, piperidine derivatives have become indispensable. 1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3) represents a highly specialized building block characterized by its dual-amide functionality.
This whitepaper, designed for medicinal chemists and formulation scientists, provides an in-depth analysis of the physicochemical properties, chemoselective synthesis, and downstream applications of 1-formylpiperidine-4-carboxamide, grounded in field-proven methodologies and authoritative literature.
Physicochemical Profiling & Structural Logic
The utility of 1-formylpiperidine-4-carboxamide stems from the deliberate modification of its precursor, isonipecotamide (piperidine-4-carboxamide). The N-formylation of the piperidine nitrogen fundamentally alters the molecule's electronic and physical properties. By converting a basic secondary amine into a neutral, polar aprotic tertiary amide, the molecule bypasses unwanted non-specific binding often associated with basic aliphatic amines in physiological environments 1.
Concurrently, the C4-carboxamide remains intact, serving as a potent hydrogen-bond donor and acceptor critical for interacting with target proteins or serving as an anchor for nanoparticle linker chemistry 2.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Formylpiperidine-4-carboxamide |
| CAS Registry Number | 923219-58-3 |
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| Core Structure | N-formylated six-membered heterocyclic ring |
| Functional Groups | Tertiary amide (N-formyl), Primary amide (C4) |
| Solubility Profile | Highly soluble in water, methanol, and DMF |
Synthetic Methodologies: Chemoselective N-Formylation
Synthesizing 1-formylpiperidine-4-carboxamide requires strict chemoselectivity. The primary challenge is formylating the secondary ring nitrogen without dehydrating the primary C4-carboxamide into a nitrile, a common side reaction under harsh thermal conditions.
To achieve this, we utilize Acetic Formic Anhydride (AFA) generated in situ. This mixed anhydride is a highly reactive formyl donor that operates efficiently at low temperatures, preserving the delicate primary amide.
Fig 1. N-formylation of isonipecotamide using acetic formic anhydride to yield the target compound.
Protocol 1: Low-Temperature Mixed Anhydride Synthesis
This protocol is designed to maximize chemoselectivity and yield (>90%).
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AFA Generation (Causality: Thermal Control): Cool acetic anhydride (1.2 eq) to 0 °C in a dry, inert atmosphere (N2). Slowly add formic acid (1.5 eq) dropwise. Heat the mixture to 50 °C for 2 hours to form the mixed anhydride, then strictly cool back to 0 °C. Causality: Pre-forming AFA prevents the unreacted acetic anhydride from acetylating the target amine.
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Amine Addition: Dissolve isonipecotamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the AFA at 0 °C to control the exothermic acylation.
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Reaction Progression: Allow the mixture to warm to 20–25 °C and stir for 4 hours.
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System Self-Validation (IPC): Before quenching, conduct an In-Process Control (IPC) via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The secondary amine precursor will stain vividly (purple/red), whereas the fully formylated tertiary amide product will not. The absence of a colored spot provides an immediate, self-validating proof of complete conversion.
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Workup: Quench with ice water. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure.
Applications in Advanced Therapeutics
The 1-formylpiperidine-4-carboxamide scaffold is highly versatile, serving as a core structural motif in several cutting-edge therapeutic domains.
Antimicrobial API Development
Piperidine-4-carboxamide derivatives have been identified as potent, non-cytotoxic inhibitors of DNA gyrase in multidrug-resistant pathogens, including Mycobacterium abscessus. The carboxamide group is essential for forming hydrogen bonds within the ATP-binding pocket of the gyrase enzyme, inducing DNA damage and exhibiting potent bactericidal activity 3.
Lipid Nanoparticle (LNP) Formulations
In the realm of genetic medicine, 1-formylpiperidine-4-carboxamide is utilized in the synthesis of specialized PEG-lipids. These lipids are critical for stabilizing Lipid Nanoparticles (LNPs) used in mRNA delivery systems. The polar nature of the formyl-piperidine headgroup aids in the microfluidic mixing process (MICA), ensuring uniform particle size and preventing aggregation during systemic circulation 4.
Fig 2. Downstream pharmaceutical applications of the 1-formylpiperidine-4-carboxamide scaffold.
Analytical Characterization & Validation
Accurate quantification and purity analysis of 1-formylpiperidine-4-carboxamide require specific chromatographic conditions due to its high polarity and lack of a strong UV chromophore.
Protocol 2: LC-MS Method for Purity Determination
Causality: While phosphoric acid provides excellent peak shapes for basic amines in standard HPLC, it is non-volatile and causes severe ion suppression and source contamination in Mass Spectrometry (MS). Therefore, we substitute it with 0.1% formic acid to ensure full MS compatibility while maintaining the low pH necessary to protonate the amide for ESI+ detection 5.
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Column Selection: Use a mixed-mode or specialized reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm particle size) to prevent peak tailing of the polar amide.
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Mobile Phase:
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Solvent A: Milli-Q Water + 0.1% Formic Acid
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Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid
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Gradient: Isocratic or shallow gradient (e.g., 5% to 30% B over 10 minutes) to retain the highly polar analyte.
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Detection: Electrospray Ionization Positive mode (ESI+). Monitor the [M+H]+ transition at m/z 157.1.
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System Self-Validation (SST): Prior to sample injection, run a System Suitability Test (SST) using a spiked matrix of a known analog (e.g., 4-morpholinopiperidine-4-carboxamide). A signal-to-noise ratio (S/N) > 10 and a peak tailing factor < 1.5 validates the column's buffering capacity and the MS source's ionization efficiency. If the tailing factor exceeds 1.5, it indicates column voiding or insufficient mobile phase acidification, prompting immediate system recalibration.
References
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ChemicalBook. (2026). 1-formylpiperidine-4-carboxamide | 923219-58-3. Retrieved from 1
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Guidechem. (2026). N-Formylpiperidine 2591-86-8 wiki. Retrieved from 2
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Negatu, D. A., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, PMC. Retrieved from3
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Hennessy, E. J., & Benenato, K. (2022). Peg lipids and uses thereof (US20220047518A1). ModernaTx Inc / Google Patents. Retrieved from 4
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SIELC Technologies. (2018). Separation of 4-Morpholinopiperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from5
Sources
- 1. 1-formylpiperidine-4-carboxamide | 923219-58-3 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20220047518A1 - Peg lipids and uses thereof - Google Patents [patents.google.com]
- 5. 4-Morpholinopiperidine-4-carboxamide | SIELC Technologies [sielc.com]
